Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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Description
“Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the empirical formula C16H13IN2O4S . It belongs to the class of halogenated heterocycles . The CAS number of this compound is 1198097-28-7 .
Molecular Structure Analysis
The molecular weight of “Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is 456.25 . The SMILES string representation of this compound is COC(=O)c1ccnc2n(cc(I)c12)S(=O)(=O)c3ccc©cc3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” are not available, it’s known that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
“Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis and Functionalization
Synthesis of Tetrahydropyridines : Research shows the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, facilitated by an organic phosphine catalyst. This process yields excellent results with complete regioselectivity and opens up avenues for further functionalization of pyridine derivatives, including those structurally related to Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Zhu, Lan, & Kwon, 2003).
Palladium-Catalyzed Cross-Coupling : The palladium-catalyzed cross-coupling of methyl 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with terminal alkynes has been explored. This methodology provides a pathway for the synthesis of 4-alkynylpyrrolopyrimidines, indicating potential for the functionalization of pyrrolopyridine derivatives (Tumkevičius & Masevičius, 2007).
Chemical Transformations
Synthesis of Pyrrolopyridine Analogs : The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrates the versatility of pyrrolopyridine scaffolds in creating biologically active compounds, which could extend to derivatives of Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Toja et al., 1986).
Functionalization of 1H-Pyrrolo[2,3-b]pyridine : The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied for the development of new compounds for agrochemical and functional material applications. This includes the introduction of amino groups and the conversion of derivatives into podant-type compounds, highlighting the potential for chemical modifications of pyrrolopyridine derivatives (Minakata et al., 1992).
Applications in Drug Synthesis
Nortopsentin Analogues and Antitumor Activity : New nortopsentin analogues, based on the 1H-pyrrolo[2,3-b]pyridine scaffold, have shown promise in experimental models of diffuse malignant peritoneal mesothelioma, indicating the potential therapeutic applications of pyrrolopyridine derivatives in oncology (Carbone et al., 2013).
properties
IUPAC Name |
methyl 3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O4S/c1-10-3-5-11(6-4-10)24(21,22)19-9-13(17)14-12(16(20)23-2)7-8-18-15(14)19/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCGRORUTGUHKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)C(=O)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673628 |
Source
|
Record name | Methyl 3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
CAS RN |
1198097-28-7 |
Source
|
Record name | Methyl 3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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